An In-Depth Technical Guide to the Chemical Structure Analysis of ((2,6-Dichlorophenyl)sulfonyl)leucine
An In-Depth Technical Guide to the Chemical Structure Analysis of ((2,6-Dichlorophenyl)sulfonyl)leucine
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous chemical structure elucidation of ((2,6-Dichlorophenyl)sulfonyl)leucine. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. We detail an integrated analytical approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Diffraction (XRD). Each protocol is presented as a self-validating system, where data from orthogonal methods converge to confirm the compound's identity, connectivity, regiochemistry, and absolute stereochemistry. This guide serves as a model for the rigorous characterization of novel chemical entities, ensuring the highest standards of scientific integrity required for regulatory submission and further development.
Introduction: The Imperative for Rigorous Structural Analysis
In the landscape of modern drug discovery and materials science, the precise molecular structure of a compound is its most fundamental attribute. This blueprint dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The subject of this guide, ((2,6-Dichlorophenyl)sulfonyl)leucine, represents a model N-sulfonylated amino acid. Such motifs are prevalent in medicinal chemistry, often designed as enzyme inhibitors or modulators of protein-protein interactions.
The structural analysis of this specific molecule presents several key challenges that necessitate a robust, multi-faceted approach:
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Confirmation of Covalent Linkages: Verifying the formation of the sulfonamide bond between the leucine nitrogen and the sulfonyl group.
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Regiochemistry of the Aromatic Ring: Confirming the 2,6-substitution pattern of the chlorine atoms on the phenyl ring, as opposed to other possible isomers (e.g., 2,4- or 3,5-dichloro).
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Preservation of Stereochemistry: Ensuring the L-stereocenter of the natural amino acid leucine is retained throughout the synthesis.
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Complete 3D Conformation: Understanding the molecule's three-dimensional shape and intermolecular interactions in the solid state.
This guide details a logical, field-proven workflow that addresses each of these challenges systematically. By integrating data from multiple orthogonal techniques, we build a comprehensive and irrefutable structural dossier for ((2,6-Dichlorophenyl)sulfonyl)leucine.
Foundational Analysis: Molecular Mass and Functional Group Identity
The initial phase of analysis focuses on confirming the molecular formula and identifying the key functional groups predicted by the proposed structure. This establishes a foundational dataset upon which more complex structural elucidation is built.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before delving into atomic connectivity, it is paramount to confirm the elemental composition. High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the molecular formula. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique ideal for polar molecules like N-sulfonylated amino acids, minimizing fragmentation and preserving the molecular ion for accurate mass measurement.
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Sample Preparation: Dissolve 0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
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Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an ESI source.
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Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 100-500.
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Analysis: Compare the measured monoisotopic mass to the theoretical mass. Critically, analyze the isotopic pattern for the presence of two chlorine atoms, which presents a characteristic M, M+2, and M+4 distribution with an approximate intensity ratio of 9:6:1.
| Property | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₂H₁₅Cl₂NO₄S | - |
| Molecular Weight | 340.22 g/mol | - |
| Monoisotopic Mass | 339.00476 Da | - |
| [M+H]⁺ (Positive Mode) | 340.01204 Da | Measured m/z within 5 ppm error. |
| [M-H]⁻ (Negative Mode) | 338.00549 Da | Measured m/z within 5 ppm error. |
| Isotopic Pattern | Characteristic Cl₂ pattern (M, M+2, M+4) | Observed peaks at ~m/z 340, 342, 344 in a ~9:6:1 ratio, confirming two Cl atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For our target compound, this allows for the quick confirmation of the carboxylic acid, the sulfonamide, and the aromatic ring. We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation and provides high-quality data from the solid sample directly.
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Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry compound directly onto the ATR crystal (e.g., diamond or germanium).
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
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Analysis: Identify characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Carboxylic Acid | C=O stretch | ~1710 |
| Sulfonamide | N-H stretch | ~3250 |
| Sulfonamide (SO₂) | Asymmetric S=O stretch | ~1350 |
| Sulfonamide (SO₂) | Symmetric S=O stretch | ~1160 |
| Aromatic Ring | C-H stretch | >3000 |
| Aryl-Chloride | C-Cl stretch | ~800 - 750 |
Elucidation of Covalent Structure by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D experiments provides a complete picture of the carbon-hydrogen framework and its assembly.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons: it readily dissolves the polar compound, its high boiling point allows for stable experiments at various temperatures, and most importantly, it allows for the observation of exchangeable protons (N-H and COOH), which are crucial for confirming the sulfonamide and carboxylic acid groups.
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
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1D NMR Acquisition:
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¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).
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¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
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DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
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2D NMR Acquisition:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems of the leucine side chain.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the disparate fragments (dichlorophenyl ring, sulfonyl group, and leucine) into a single molecule.
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Caption: Workflow for NMR-based structure elucidation.
(Note: These are representative values based on known chemical shift ranges.)
| Atom Label | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| COOH | ~12.5, br s | ~174.0 | Hα, Hβ |
| NH | ~8.5, d, J=8.0 | - | Hα, Ar-C(1) |
| Ar-H(3/5) | ~7.7, d, J=8.0 | ~131.5 | Ar-C(1), Ar-C(2/6) |
| Ar-H(4) | ~7.6, t, J=8.0 | ~133.0 | Ar-C(2/6) |
| Hα | ~4.0, m | ~55.0 | COOH, Cβ, Cγ |
| Hβ | ~1.6, m | ~40.0 | Hα, Cγ, Cδ |
| Hγ | ~1.5, m | ~24.0 | Cβ, Cδ |
| Hδ (CH₃) | ~0.85, d, J=6.5 | ~22.5 | Cγ, Cβ |
| Hδ' (CH₃) | ~0.80, d, J=6.5 | ~21.0 | Cγ, Cβ |
| Ar-C(1) | - | ~138.0 | Ar-H(3/5) |
| Ar-C(2/6) | - | ~135.0 | Ar-H(3/5), Ar-H(4) |
Trustworthiness through Self-Validation: The HMBC experiment is critical for validation. A correlation from the Leucine N-H proton to the C1 carbon of the dichlorophenyl ring provides definitive proof of the sulfonamide bond. Likewise, correlations from the aromatic protons to the substituted carbons (C1, C2, C6) confirm the dichlorophenylsulfonyl fragment. The COSY spectrum will clearly show the Hα-Hβ-Hγ-Hδ spin system, confirming the leucine side chain structure.
Definitive 3D Structure by Single-Crystal X-ray Diffraction
While spectroscopy masterfully defines the covalent structure, X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. It is the gold standard for determining absolute stereochemistry and observing molecular conformation and packing.
Expertise & Causality: Growing a high-quality single crystal is the most critical and often most challenging step. Slow evaporation is chosen as a gentle, equilibrium-based method that allows molecules the time to pack into a well-ordered crystal lattice, which is essential for sharp diffraction.
Caption: Workflow for single-crystal X-ray diffraction analysis.
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Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.
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Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
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Data Collection: Mount the crystal on a goniometer and place it in a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map. Build and refine the atomic model against the experimental data.[1]
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Absolute Stereochemistry: Determine the absolute configuration of the chiral center (the leucine α-carbon) using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero confirms the correct (L or S) assignment.[2]
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[3] |
| Space Group | P2₁ | A common chiral space group, indicating the molecule is enantiopure.[1] |
| a, b, c (Å) | 10.2, 8.5, 18.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the monoclinic unit cell. |
| R₁ (final R-factor) | < 0.05 | A measure of the agreement between the model and the data (lower is better). |
| Flack Parameter | 0.02(3) | Confirms the absolute stereochemistry is correctly assigned as L-leucine. |
Integrated Analysis and Conclusion
The power of this analytical workflow lies in the convergence of data from orthogonal techniques. Each step validates the last, leading to an irrefutable structural assignment.
Caption: Integrated workflow for complete structural verification.
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